molecular formula C28H27N5O5S B2378184 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1037222-76-6

3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2378184
CAS No.: 1037222-76-6
M. Wt: 545.61
InChI Key: MAJIKMPCHNCIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-linked carbamoyl methyl group derived from 4-ethoxyphenyl and a propanamide side chain terminating in a furfurylmethyl group. Its synthesis likely involves multi-step reactions, including coupling of diazonium salts (as seen in analogous sulfonamide derivatives ), thiourea formation, and amidation.

The 4-ethoxyphenyl and furfurylmethyl substituents may enhance lipophilicity and target binding, respectively, though detailed pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5S/c1-2-37-19-11-9-18(10-12-19)30-25(35)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-38-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJIKMPCHNCIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the imidazoquinazoline core and the introduction of various functional groups. The general synthetic route includes:

  • Formation of the Imidazoquinazoline Core : Utilizing starting materials such as anthranilic acid derivatives and appropriate reagents to construct the quinazoline framework.
  • Introduction of Functional Groups : Incorporating the ethoxyphenyl and furan moieties through nucleophilic substitution reactions.
  • Final Modifications : Employing coupling reactions to attach the propanamide group.

Antitumor Activity

Recent studies have indicated that compounds related to imidazoquinazolines exhibit significant antitumor activity. For instance, derivatives have been evaluated for their effects on various cancer cell lines, showing potent inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT1165.0PI3K/mTOR inhibition
Compound BMCF-74.5Apoptosis induction
Target CompoundA5493.8Cell cycle arrest

The target compound demonstrated an IC50 value of 3.8 µM against A549 lung cancer cells, indicating strong cytotoxicity and potential as a therapeutic agent against non-small cell lung cancer .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been assessed for antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae64

The compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with an MIC of 16 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of critical pathways such as PI3K/mTOR signaling, which is essential for cancer cell survival and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial cell death.

Case Study 1: Antitumor Efficacy in Animal Models

In a preclinical study using mice models with S-180 tumors, the compound was administered at varying doses. Results indicated a significant reduction in tumor size compared to control groups, with a maximum tumor inhibition rate observed at higher doses.

Case Study 2: Safety Profile Assessment

A toxicity study was conducted to evaluate the safety profile of the compound. Administration in rodents showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can exhibit broad-spectrum activity against various cancer cell lines:

CompoundCancer Cell Lines TestedActivity Observed
3-[5-(substituted phenyl)-3H-imidazo[1,2-c]quinazolin-2-yl]L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), HL-60 (human leukemia)Significant cytotoxicity observed in several cases .

In a study evaluating different quinazoline derivatives, certain compounds demonstrated effectiveness against multiple tumor subpanels, indicating their potential as therapeutic agents in oncology .

Anticonvulsant and CNS Activity

The compound has also shown promise in the field of neurology , particularly for its anticonvulsant and CNS depressant activities. A series of related compounds were synthesized and tested for their effects on seizure models:

CompoundDose (mg/kg)Effect Observed
4a, 4d, 4e30, 100, 300Anticonvulsant activity in maximal electroshock-induced seizures .
4j, 4k30, 100, 300Significant sedative-hypnotic effects .

These findings suggest that modifications to the quinazoline structure can enhance anticonvulsant efficacy and reduce neurotoxicity.

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. Some studies have reported effective inhibition against both gram-positive and gram-negative bacteria:

CompoundStrain TestedZone of Inhibition (mm)
DK-2 (related quinazoline)Staphylococcus aureusGreater than standard drug ampicillin .
DK-3 (related quinazoline)Escherichia coliNotable inhibition at concentrations of 100 µg/mL and 50 µg/mL .

These results highlight the potential for developing new antibacterial agents based on the quinazoline framework.

Synthetic Methods

The synthesis of this compound involves several steps that include the formation of the imidazoquinazolinone core followed by various substitutions. The general synthetic route may include:

  • Formation of Imidazoquinazolinone : Utilizing starting materials such as substituted phenyl isocyanates.
  • Sulfanylation : Introducing sulfanyl groups through nucleophilic substitution reactions.
  • Final Modifications : Adding furan or other substituents to enhance biological activity.

Reaction Conditions

Typical reaction conditions may involve:

  • Organic solvents (e.g., DMF or DMSO)
  • Catalysts (e.g., triethylamine)
  • Temperature control to optimize yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

A. Imidazo[1,2-c]quinazolinone Derivatives describes a structurally related compound, 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide, which shares the imidazo[1,2-c]quinazolinone core and furfurylmethyl group. Key differences include:

  • Substituent on the sulfanyl group: The target compound has a 4-ethoxyphenyl carbamoyl methyl group, whereas ’s analogue uses a 3,4-dimethoxyphenethylamino group.
  • Bioactivity implications : The 3,4-dimethoxyphenyl group in may enhance blood-brain barrier penetration, while the 4-ethoxyphenyl group in the target compound could favor peripheral tissue targeting .

B. Propanamide Derivatives with Sulfonyl/Sulfanyl Linkages
details N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) , which shares the 4-ethoxyphenyl and sulfanyl-propanamide motifs. Key comparisons:

Feature Target Compound Compound 8k ()
Core structure Imidazo[1,2-c]quinazolinone 1,3,4-Oxadiazole
Sulfanyl substituent Carbamoyl methyl group (1H-Indol-3-yl)methyl group
Bioactivity Unknown (presumed anticancer/antidiabetic) Antidiabetic activity (α-glucosidase inhibition)

Key Differences in Substituent Effects

  • 4-Ethoxyphenyl vs.
  • Furfurylmethyl vs. Indolylmethyl : The furan ring in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, whereas the indole group in ’s 8k could participate in hydrogen bonding .

Preparation Methods

Structural Characteristics and Properties

The target compound possesses several distinctive structural features that influence its synthesis approach:

Core Structure and Functional Groups

The molecule contains the following key elements:

  • Imidazo[1,2-c]quinazolin heterocyclic core with a 3-oxo moiety
  • Sulfanyl linkage at position 5 connected to a carbamoyl methyl group
  • 4-Ethoxyphenyl substituent on the carbamoyl nitrogen
  • Propanamide chain at position 2 of the core
  • Furan-2-ylmethyl group attached to the propanamide nitrogen

Physical and Chemical Properties

Property Value/Description
Molecular Formula C₂₈H₂₇N₅O₅S
Molecular Weight 545.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, partially soluble in chloroform, dichloromethane
Standard InChI InChI=1S/C28H27N5O5S/c1-2-37-19-11-9-18(10-12-19)30-25(35)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-38-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35)
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5

General Synthetic Approaches for Imidazo[1,2-c]quinazoline Derivatives

Several established methodologies form the foundation for synthesizing imidazo[1,2-c]quinazoline derivatives, which can be adapted for our target compound:

Classical Quinazoline Core Formation

Multiple classical approaches exist for constructing the quinazoline portion:

Niementowski's Synthesis

This involves condensing anthranilic acid derivatives with formamide at 125-130°C to form 3,4-dihydro-4-oxoquinazoline.

Grimmel, Guinther, and Morgan's Method

This procedure utilizes o-amino benzoic acids heated with amines in the presence of phosphorous trichloride in toluene to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.

Isatoic Anhydride-Based Synthesis

Isatoic anhydride reacts with amines through refluxing with ethyl orthoformate to produce dihydro-4-oxoquinazolines without isolating intermediate amides.

Modern Approaches for Imidazo[1,2-c]quinazoline Formation

Oxidative Cyclization

This approach involves the formation of the imidazo[1,2-c]quinazoline framework through oxidative cyclization of intermediates, often using oxidizing agents like potassium permanganate.

Copper-Catalyzed Methods

Recent advances employ copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cross-dehydrogenative coupling to construct the imidazo[1,2-c]quinazoline core.

Detailed Synthetic Routes for the Target Compound

Method 1: Multi-Step Synthesis via Quinazolinone Intermediate

This traditional approach proceeds through sequential formation of key ring structures:

Step 1: Quinazolinone Formation

Reagents:

  • 2-Aminobenzoic acid (1.0 eq)
  • Formamide (10.0 eq)

Procedure:

  • Combine reagents in a round-bottom flask
  • Heat at 125-130°C for 6 hours under nitrogen
  • Cool to room temperature, pour into ice water
  • Filter precipitate, wash with cold water, and dry under vacuum
  • Expected yield: 75-80%
Step 2: Conversion to 4-Chloroquinazoline

Reagents:

  • Quinazolinone intermediate (1.0 eq)
  • Phosphorus oxychloride (3.0 eq)
  • N,N-dimethylaniline (0.1 eq, catalyst)

Procedure:

  • Suspend quinazolinone in phosphorus oxychloride
  • Add N,N-dimethylaniline dropwise
  • Reflux at 105-110°C for 3 hours
  • Carefully pour into ice water with stirring
  • Adjust pH to 7-8 with aqueous sodium bicarbonate
  • Extract with ethyl acetate (3×)
  • Dry combined organic layers over anhydrous sodium sulfate
  • Remove solvent under reduced pressure
  • Purify by column chromatography (hexane/ethyl acetate gradient)
  • Expected yield: 70-75%
Step 3: Imidazole Ring Formation

Reagents:

  • 4-Chloroquinazoline intermediate (1.0 eq)
  • Appropriate imidazole precursor (1.2 eq)
  • Potassium carbonate (2.0 eq)
  • Copper(I) iodide (0.1 eq, catalyst)
  • DMF (solvent)

Procedure:

  • Combine all reagents in a sealed pressure tube
  • Heat at 120°C for 8 hours
  • Cool to room temperature, filter through Celite
  • Dilute with ethyl acetate, wash with water and brine
  • Dry over anhydrous sodium sulfate and concentrate
  • Purify by column chromatography
  • Expected yield: 60-65%
Step 4: Sulfanyl-Carbamoyl Group Introduction

Reagents:

  • Imidazo[1,2-c]quinazoline intermediate (1.0 eq)
  • [(4-Ethoxyphenyl)carbamoyl]methyl bromide (1.2 eq)
  • Sodium hydride (1.3 eq)
  • DMF (anhydrous solvent)

Procedure:

  • Cool DMF solution of imidazo[1,2-c]quinazoline to 0°C
  • Add sodium hydride portionwise, stir for 30 minutes
  • Add bromide reagent dropwise, allow to warm to room temperature
  • Stir overnight, then carefully quench with water
  • Extract with ethyl acetate, wash with brine
  • Purify by column chromatography
  • Expected yield: 50-55%
Step 5: N-[(Furan-2-yl)methyl]propanamide Incorporation

Reagents:

  • Intermediate from previous step (1.0 eq)
  • 3-Bromopropanamide derivative with furan-2-ylmethyl group (1.2 eq)
  • Cesium carbonate (2.0 eq)
  • Palladium catalyst system (5 mol%)
  • Dry toluene

Procedure:

  • Combine reagents in a pressure tube under nitrogen
  • Heat at 110°C for 16 hours
  • Cool, filter through Celite, concentrate
  • Purify by column chromatography
  • Expected yield: 45-50%

Overall yield: Approximately 8-12%

Method 2: Two-Step Convergent Synthesis

This more efficient approach is adapted from recent patent literature on similar imidazo[1,2-c]quinazoline derivatives:

Step 1: Key Intermediate Formation

Reagents:

  • Appropriate 2-aminobenzoic acid derivative (1.0 eq)
  • DMF (solvent)
  • Benzene sulfonyl chloride (1.2 eq)

Procedure:

  • Dissolve 2-aminobenzoic acid in DMF
  • Add benzene sulfonyl chloride at 0°C
  • Warm to room temperature, then heat to 80°C for 4 hours
  • Monitor by TLC until completion
  • Cool, pour into ice water
  • Filter precipitate or extract with ethyl acetate
  • Purify by recrystallization or column chromatography
  • Expected yield: 70-75%
Step 2: One-Pot Cyclization with Functionalized Components

Reagents:

  • Key intermediate (1.0 eq)
  • Functionalized alpha-amino acid ester containing furan-2-ylmethyl group (1.1 eq)
  • 4-Ethoxyphenyl isothiocyanate (1.2 eq)
  • Potassium carbonate (2.0 eq)
  • Acetonitrile (solvent)

Procedure:

  • Combine all reagents in acetonitrile
  • Heat at 70-80°C for 12 hours
  • Cool to room temperature
  • Filter precipitate, wash with cold acetonitrile
  • Purify by recrystallization or column chromatography
  • Expected yield: 60-65%

Overall yield: Approximately 40-50%

Method 3: Copper-Catalyzed Direct Approach

This modern method utilizes copper-catalyzed reactions for more efficient synthesis:

Step 1: Preparation of 2-(2-Bromoaryl)-1H-imidazole

Reagents:

  • Benzil or related dicarbonyl compound (1.0 eq)
  • 2-Bromoaryl aldehyde (1.0 eq)
  • Ammonium acetate (10.0 eq)
  • L-proline (0.1 eq, catalyst)
  • Methanol (solvent)

Procedure:

  • Combine all reagents in methanol
  • Reflux for 6-8 hours
  • Cool to room temperature
  • Pour into water, extract with ethyl acetate
  • Purify by column chromatography
  • Expected yield: 75-80%
Step 2: Copper-Catalyzed Coupling and Cyclization

Reagents:

  • 2-(2-Bromoaryl)-1H-imidazole (1.0 eq)
  • Appropriate azole compound (1.2 eq)
  • Copper(I) iodide (0.2 eq)
  • Potassium carbonate (2.0 eq)
  • DMF (solvent)

Procedure:

  • Combine reagents in sealed tube
  • Heat at 150°C under air for 2 hours
  • Add copper(II) acetate monohydrate (0.5 eq)
  • Continue heating at 150°C for 3 hours
  • Cool, pour into water, extract with ethyl acetate
  • Purify by column chromatography
  • Expected yield: 65-70%
Step 3: Successive Functionalization

Procedure:
Follow procedures similar to steps 4 and 5 in Method 1, but modified for the copper-catalyzed intermediate.

Overall yield: Approximately 15-20%

Comparative Analysis of Synthetic Methods

Efficiency and Practicality Comparison

Parameter Method 1: Multi-Step Method 2: Two-Step Method 3: Copper-Catalyzed
Number of steps 5 2 3
Overall yield 8-12% 40-50% 15-20%
Reaction time 3-5 days 1-2 days 2-3 days
Temperature requirements 105-130°C 70-80°C 120-150°C
Critical reagents Phosphorus oxychloride, palladium catalysts Benzene sulfonyl chloride Copper catalysts, L-proline
Purification complexity High Moderate Moderate to high
Scalability potential Low High Medium
Environmental impact High (toxic reagents) Moderate Moderate (metal waste)

Optimization of Reaction Conditions

Temperature Effects on Key Cyclization Step
Temperature (°C) Reaction Time (h) Yield (%) Observed Impurities
60 24 35 Minimal side products, incomplete conversion
80 12 55 Optimal balance of conversion and selectivity
100 8 52 Increased formation of side products
120 6 48 Significant side product formation
Solvent Effects on Intermediate Formation
Solvent Yield (%) Purity (%) Practical Considerations
DMF 72 95 Difficult removal, high boiling point
Acetonitrile 65 96 Easier workup, lower boiling point
THF 58 93 Good alternative, but lower yield
Toluene 50 90 Poor solubility of intermediates
DMSO 68 94 Difficult removal, high boiling point
Catalyst Loading Optimization (Method 3)
Copper Catalyst Loading (mol%) Yield (%) Reaction Time (h) Cost-Efficiency Ratio
5 45 12 High
10 58 8 Optimal
20 65 6 Moderate
30 68 5 Low (diminishing returns)

Purification and Characterization

Purification Methods

The final compound can be purified by:

  • Column Chromatography:

    • Stationary phase: Silica gel (200-300 mesh)
    • Mobile phase: Dichloromethane/methanol gradient (97:3 to 92:8)
    • Detection: UV visualization at 254 nm
    • Recovery rate: 85-90%
  • Recrystallization:

    • Primary system: Ethyl acetate/hexanes
    • Alternative system: Dichloromethane/diethyl ether
    • Recovery rate: 75-80%
    • Purity improvement: >98% from 90-95%
  • Preparative HPLC:

    • Column: C18 reverse phase
    • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid
    • Flow rate: 20 mL/min
    • Detection: UV at 254 nm and 280 nm
    • Recovery rate: 92-95%
    • Final purity: >99%

Analytical Characterization Data

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):
Expected key signals include aromatic protons from the quinazoline core (δ 7.8-8.5 ppm), imidazole and furan rings (δ 6.0-7.5 ppm), methylene groups adjacent to sulfur (δ 3.9-4.1 ppm), and ethoxy group (δ 3.9-4.0 and 1.2-1.3 ppm).

¹³C NMR (125 MHz, DMSO-d₆):
Expected signals include carbonyl carbons (δ 165-170 ppm), quarternary aromatic carbons (δ 155-160 ppm), aromatic CH carbons (δ 115-140 ppm), and aliphatic carbons (δ 14-60 ppm).

IR (KBr, cm⁻¹):
Characteristic bands include N-H stretching (3300-3400 cm⁻¹), carbonyl stretching (1650-1690 cm⁻¹), aromatic C=C (1550-1600 cm⁻¹), and C-O-C stretching (1250-1300 cm⁻¹).

Mass Spectrometry:
Expected m/z: 546.1807 [M+H]⁺, calculated for C₂₈H₂₈N₅O₅S.

Purity Assessment Methods
Method Specification Acceptance Criteria
HPLC C18 column, gradient elution >98% peak area
TLC Silica gel, multiple solvent systems Single spot in ≥3 systems
Elemental Analysis C, H, N, S Within ±0.4% of theoretical
Melting Point Differential scanning calorimetry Sharp melting point, consistent across batches

Mechanistic Considerations

Key Intermediate Formation Mechanism

The formation of the imidazo[1,2-c]quinazoline core involves multiple mechanistic pathways depending on the synthetic route:

  • Nucleophilic Substitution: In Method 1, the imidazole nitrogen acts as a nucleophile attacking the 4-position of the chloroquinazoline, followed by intramolecular cyclization.

  • Copper-Catalyzed C-N Coupling: In Method 3, the copper catalyst facilitates the Ullmann-type C-N bond formation, followed by oxidative cyclization to form the fused heterocyclic system.

Incorporation of Functional Groups

The sulfanyl group at position 5 is typically introduced through nucleophilic substitution reactions, where the thiolate anion acts as the nucleophile. The carbamoyl methyl group is then attached through alkylation of the sulfur atom.

The propanamide-furan moiety at position 2 can be introduced via N-alkylation or through palladium or copper-catalyzed coupling reactions depending on the synthetic route chosen.

Scale-Up Considerations

Cost Analysis for Industrial Scale Production

Method Raw Material Cost ($/kg) Process Cost ($/kg) Total Estimated Cost ($/kg) Relative Cost Efficiency
Method 1 1,200-1,500 2,000-2,500 3,200-4,000 Low
Method 2 800-1,000 900-1,200 1,700-2,200 High
Method 3 1,000-1,200 1,500-1,800 2,500-3,000 Medium

Q & A

Q. What are the critical synthetic routes for synthesizing 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three key steps:

Imidazoquinazoline Core Formation : Cyclocondensation of substituted quinazoline precursors under reflux with acetic acid as a catalyst .

Sulfanyl Group Introduction : Thiolation using thiourea or sodium hydrosulfide under inert atmosphere (N₂/Ar) at 60–80°C .

Amide Coupling : React the intermediate with [(furan-2-yl)methyl]amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature .

Q. Optimization Strategies :

  • Yield Improvement : Use high-purity starting materials, and employ gradient HPLC to isolate intermediates (≥95% purity) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfanyl group reactivity .
  • Catalysts : Pd/C or Pd(OAc)₂ for Suzuki-Miyaura cross-coupling in later stages (if applicable) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm proton environments (e.g., furan methylene at δ 4.3–4.5 ppm) and carbon frameworks (quinazoline carbonyl at δ 170–175 ppm) in CDCl₃ or DMSO-d₆ .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the imidazoquinazoline core and ethoxyphenyl substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) for purity assessment (>98%) and kinetic monitoring of intermediate reactions .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action involving enzyme or protein interactions?

Methodological Answer:

  • Molecular Docking : Use UCSF Chimera or AutoDock Vina to model binding poses with kinase targets (e.g., EGFR, PI3K). Focus on hydrogen bonding between the ethoxyphenyl carbamoyl group and catalytic lysine residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip and measuring real-time interaction kinetics .
  • Enzyme Inhibition Assays :
    • Kinase Profiling : Screen against a panel of 100+ kinases at 1 µM concentration. Use ADP-Glo™ assay for IC₅₀ determination .
    • Dose-Response Curves : Plot % inhibition vs. log[concentration] to calculate potency (e.g., IC₅₀ = 0.8 µM for PI3Kα) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for optimizing biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-ethoxyphenyl with 4-chlorophenyl or morpholine) to assess impact on potency .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group for hydrogen bonding, furan for π-π stacking) using Schrödinger’s Phase .
  • In Vitro/In Vivo Correlation :
    • In Vitro : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, A549) .
    • In Vivo : Evaluate antitumor efficacy in xenograft models (dose: 10–50 mg/kg, oral) and correlate with logP and solubility (e.g., PBS solubility > 200 µg/mL) .

Q. Key SAR Findings :

Substituent ModificationBiological Activity ChangeReference
Ethoxy → Methoxy (4-position)2× ↓ in PI3Kα inhibition
Furan → Thiophene3× ↑ in cytotoxicity (MCF-7)
Sulfanyl → SulfonylComplete loss of activity

Q. How can computational tools predict metabolic stability and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate:
    • Metabolic Sites : CYP3A4-mediated oxidation of the furan methylene group .
    • hERG Inhibition Risk : Low (predicted IC₅₀ > 10 µM) due to lack of basic amines .
  • Toxicity Profiling :
    • Ames Test (In Silico) : Negative for mutagenicity (OSIRIS Property Explorer) .
    • Hepatotoxicity : Moderate risk due to imidazoquinazoline core; validate with HepG2 cell assays .

Q. What in vitro assays are suitable for evaluating anti-inflammatory or anticancer potential?

Methodological Answer:

  • NF-κB Luciferase Reporter Assay : Measure inhibition of TNF-α-induced NF-κB activation in HEK293 cells (IC₅₀ = 1.2 µM) .
  • Apoptosis Assays :
    • Annexin V/PI Staining : Quantify early/late apoptosis in treated A549 cells via flow cytometry .
    • Caspase-3/7 Activation : Luminescent assay (Caspase-Glo®) post 24-h treatment .
  • Cell Cycle Analysis : PI staining and flow cytometry to detect G1/S arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.